Vegfr-2-IN-40

Description

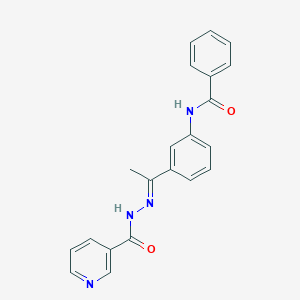

Structure

3D Structure

Properties

Molecular Formula |

C21H18N4O2 |

|---|---|

Molecular Weight |

358.4 g/mol |

IUPAC Name |

N-[(E)-1-(3-benzamidophenyl)ethylideneamino]pyridine-3-carboxamide |

InChI |

InChI=1S/C21H18N4O2/c1-15(24-25-21(27)18-10-6-12-22-14-18)17-9-5-11-19(13-17)23-20(26)16-7-3-2-4-8-16/h2-14H,1H3,(H,23,26)(H,25,27)/b24-15+ |

InChI Key |

CYIIXBLCYHKUNS-BUVRLJJBSA-N |

Isomeric SMILES |

C/C(=N\NC(=O)C1=CN=CC=C1)/C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3 |

Canonical SMILES |

CC(=NNC(=O)C1=CN=CC=C1)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Discovery and Synthesis of a Potent Quinazoline-Based VEGFR-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and synthesis of a representative 4-anilinoquinazoline derivative, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Due to the lack of public information on a specific compound named "Vegfr-2-IN-40," this guide will focus on a well-documented analogue from the scientific literature, herein referred to as Compound 3j , to illustrate the core principles of discovery and synthesis in this class of inhibitors.

Introduction to VEGFR-2 Inhibition

Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are key regulators of angiogenesis, the formation of new blood vessels.[1] In cancer, pathological angiogenesis is a critical process that supplies tumors with nutrients and oxygen, facilitating their growth and metastasis.[1] Therefore, inhibiting the VEGFR-2 signaling pathway is a validated and effective therapeutic strategy in oncology. Quinazoline-based compounds have emerged as a prominent class of small molecule kinase inhibitors, with several approved drugs targeting VEGFR-2 and other tyrosine kinases.

VEGFR-2 Signaling Pathway

The binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation cascade triggers the activation of multiple downstream signaling pathways, including the Ras-Raf-MEK-ERK pathway, which ultimately leads to endothelial cell proliferation, migration, and survival.[1][2][3]

Discovery and Biological Activity of Compound 3j

Compound 3j is a 4-alkoxyquinazoline derivative identified as a potent VEGFR-2 inhibitor. Its discovery was part of a structure-activity relationship (SAR) study aimed at optimizing the potency of this chemical scaffold.

Quantitative Biological Data

The inhibitory activities of Compound 3j were evaluated using an in vitro enzymatic assay against VEGFR-2 kinase and a cell-based proliferation assay using Human Umbilical Vein Endothelial Cells (HUVECs).

| Compound | VEGFR-2 Kinase IC50 (nM) | HUVEC Proliferation IC50 (µM) |

| Compound 3j | 2.72 | 0.35 |

| Tivozanib (Reference) | 3.40 | 0.38 |

Synthesis of Compound 3j

The synthesis of Compound 3j is a multi-step process starting from commercially available materials. The key intermediate is 4-chloro-6,7-dimethoxyquinazoline.

Experimental Workflow for Synthesis and Evaluation

The overall workflow for the discovery and initial evaluation of a VEGFR-2 inhibitor like Compound 3j is outlined below.

Detailed Synthesis Protocol

Step 1: Synthesis of 6,7-dimethoxy-3,4-dihydro-quinazolin-4-one

This step involves the cyclization of 4,5-dimethoxy-2-aminobenzoic acid with formamide.

-

Materials: 4,5-dimethoxy-2-aminobenzoic acid, formamide.

-

Procedure:

-

A mixture of 4,5-dimethoxy-2-aminobenzoic acid and an excess of formamide is heated to reflux (approximately 140-160 °C) for several hours.

-

The reaction mixture is cooled, and water is added to precipitate the product.

-

The solid is collected by filtration, washed with water, and dried to yield 6,7-dimethoxy-3,4-dihydro-quinazolin-4-one.

-

Step 2: Synthesis of 4-chloro-6,7-dimethoxyquinazoline

This step involves the chlorination of the quinazolinone intermediate.[4][5][6]

-

Materials: 6,7-dimethoxy-3,4-dihydro-quinazolin-4-one, thionyl chloride (SOCl₂), N,N-dimethylformamide (DMF).

-

Procedure:

-

To a suspension of 6,7-dimethoxy-3,4-dihydro-quinazolin-4-one in thionyl chloride, a catalytic amount of DMF is added.[7]

-

The mixture is heated at reflux for 6 hours.[7]

-

The excess thionyl chloride is removed under reduced pressure.[7]

-

The residue is azeotroped with toluene to remove any remaining thionyl chloride.[7]

-

The crude product is taken up in dichloromethane and washed with saturated aqueous sodium hydrogen carbonate solution and brine.[7]

-

The organic layer is dried over magnesium sulfate, filtered, and concentrated in vacuo to yield 4-chloro-6,7-dimethoxyquinazoline as a solid.[7]

-

Step 3: Synthesis of 4-(2-fluoro-5-methoxyphenoxy)-6,7-dimethoxyquinazoline (Compound 3j)

This final step involves the nucleophilic aromatic substitution of the chloro group with the corresponding phenol.

-

Materials: 4-chloro-6,7-dimethoxyquinazoline, 2-fluoro-5-methoxyphenol, potassium carbonate (K₂CO₃), DMF.

-

Procedure:

-

A mixture of 4-chloro-6,7-dimethoxyquinazoline, 2-fluoro-5-methoxyphenol, and potassium carbonate in DMF is stirred at an elevated temperature (e.g., 80-100 °C) for several hours.

-

After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into ice water.

-

The resulting precipitate is collected by filtration, washed with water, and purified by column chromatography or recrystallization to afford the final product, Compound 3j.

-

Experimental Protocols for Biological Assays

In Vitro VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation activity of the VEGFR-2 enzyme.[8]

-

Materials: Recombinant human VEGFR-2 kinase domain, poly(Glu, Tyr) 4:1 as substrate, ATP, assay buffer (e.g., Tris-HCl, MgCl₂, DTT), 96-well plates, test compound (Compound 3j), and a detection reagent (e.g., Kinase-Glo®).[8]

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add the assay buffer, VEGFR-2 enzyme, and the test compound dilutions.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate.

-

Incubate the plate at 30 °C for a specified time (e.g., 45 minutes).[8]

-

Stop the reaction and measure the remaining ATP levels using a luminescent detection reagent like Kinase-Glo®.[8]

-

The luminescence signal is inversely proportional to the kinase activity.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

HUVEC Proliferation Assay (MTT Assay)

This cell-based assay determines the effect of a compound on the proliferation of human umbilical vein endothelial cells.[9][10][11]

-

Materials: HUVECs, cell culture medium, 96-well cell culture plates, test compound (Compound 3j), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO or SDS-HCl solution).[9][12]

-

Procedure:

-

Seed HUVECs in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37 °C.[9]

-

During this incubation, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilizing agent to dissolve the formazan crystals.[12]

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

The absorbance is directly proportional to the number of viable, proliferating cells.

-

Calculate the IC50 value by plotting the percentage of cell proliferation inhibition against the logarithm of the compound concentration.

-

Conclusion

This technical guide has detailed the discovery, synthesis, and biological evaluation of a potent 4-anilinoquinazoline-based VEGFR-2 inhibitor, exemplified by Compound 3j. The provided synthetic route and detailed protocols for key biological assays offer a comprehensive resource for researchers in the field of anticancer drug development. The modular nature of the synthesis allows for the generation of diverse analogues for further SAR studies, aiming to improve potency, selectivity, and pharmacokinetic properties. The methodologies described herein are fundamental to the discovery and development of novel kinase inhibitors targeting angiogenesis.

References

- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 2. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

- 3. The important roles of RET, VEGFR2 and the RAF/MEK/ERK pathway in cancer treatment with sorafenib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. guidechem.com [guidechem.com]

- 6. 4-Chloro-6,7-dimethoxyquinazoline | 13790-39-1 | Benchchem [benchchem.com]

- 7. 4-Chloro-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. 3hbiomedical.com [3hbiomedical.com]

- 10. MTT assay [bio-protocol.org]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

An In-depth Technical Guide to the Downstream Signaling Effects of VEGFR-2 Inhibition by Sorafenib

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following technical guide has been compiled using Sorafenib as a representative Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitor. This is due to the limited publicly available information on a compound specifically named "Vegfr-2-IN-40". The data and methodologies presented here for Sorafenib are intended to serve as a comprehensive example of the type of information required for a thorough understanding of a VEGFR-2 inhibitor's downstream signaling effects.

Introduction to VEGFR-2 Signaling and Inhibition

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a receptor tyrosine kinase, is a pivotal mediator of angiogenesis, the formation of new blood vessels from pre-existing ones. Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling pathways crucial for endothelial cell proliferation, migration, survival, and vascular permeability.[1][2] Key pathways activated by VEGFR-2 include the Ras/Raf/MEK/ERK (MAPK) pathway, which primarily drives cell proliferation, and the PI3K/Akt pathway, which is essential for cell survival.

Sorafenib is an orally active multi-kinase inhibitor that targets several serine/threonine and receptor tyrosine kinases.[3] It is known to inhibit the Raf/MEK/ERK signaling pathway, as well as VEGFR-2, VEGFR-3, and Platelet-Derived Growth Factor Receptor Beta (PDGFR-β), thereby exerting both anti-proliferative and anti-angiogenic effects.[1][4]

Quantitative Data: Inhibitory Profile of Sorafenib

The inhibitory activity of Sorafenib against a panel of kinases is summarized below. This data is crucial for understanding its potency and selectivity.

| Target Kinase | IC50 (nM) | Reference |

| Raf-1 | 6 | [5] |

| B-Raf | 22 | [5] |

| B-Raf (V600E) | 38 | |

| VEGFR-2 | 90 | [5] |

| VEGFR-1 | 26 | |

| VEGFR-3 | 20 | [5] |

| PDGFR-β | 57 | [5] |

| c-Kit | 68 | [5] |

| Flt-3 | 58 | [6] |

| RET | 43 |

Downstream Signaling Effects of Sorafenib

Sorafenib exerts its effects by inhibiting key signaling cascades downstream of VEGFR-2 and the Raf kinases.

Inhibition of the Raf/MEK/ERK Pathway

By directly inhibiting Raf kinases, Sorafenib blocks the phosphorylation of MEK, which in turn prevents the phosphorylation and activation of ERK.[7] This disruption of the MAPK pathway leads to a decrease in the transcription of genes involved in cell proliferation and survival.

Inhibition of VEGFR-2 Signaling

Sorafenib's inhibition of VEGFR-2 autophosphorylation in endothelial cells blocks the initiation of downstream signaling. This leads to:

-

Reduced Endothelial Cell Proliferation: Primarily through the inhibition of the MAPK pathway.

-

Induction of Apoptosis: Sorafenib has been shown to induce apoptosis in tumor and endothelial cells, partly by down-regulating the anti-apoptotic protein Mcl-1.[8]

-

Inhibition of Angiogenesis: By blocking endothelial cell migration and tube formation.[9]

Effects on Other Signaling Pathways

Sorafenib has also been shown to modulate other signaling pathways, including the STAT3 pathway, which can contribute to its anti-fibrotic and pro-apoptotic effects.[10]

Mandatory Visualizations

Signaling Pathway Diagram

Caption: VEGFR-2 signaling pathway and points of inhibition by Sorafenib.

Experimental Workflow Diagram

Caption: A typical workflow for Western Blot analysis.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings.

Cell Viability Assay (MTT Assay)

This protocol is adapted from a study on hepatocellular carcinoma cells.[11]

-

Cell Seeding: Seed cells (e.g., HepG2) at a density of 5 x 10³ cells/well in 96-well plates and culture overnight.

-

Treatment: Treat cells with varying concentrations of Sorafenib (e.g., 0.125-8 µM) for 48 hours. Include a vehicle control (DMSO).

-

MTT Incubation: Add 100 µL of MTT working solution to each well and incubate in the dark at 37°C for 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the optical density at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Western Blot Analysis

This protocol is a generalized procedure based on common laboratory practices.[12][13]

-

Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with Sorafenib for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel and run at 100-120V until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane at 100V for 1-2 hours.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-pERK, anti-ERK, anti-VEGFR-2) overnight at 4°C. Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Wash three times with TBST.

-

Detection: Add ECL chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.

In Vitro Kinase Assay

This protocol is based on a method described for Sorafenib.[6]

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the purified kinase (e.g., recombinant VEGFR-2), the substrate (e.g., a synthetic peptide), and the assay buffer (e.g., 20 mM Tris pH 7.5, 10 mM MgCl₂).

-

Inhibitor Addition: Add varying concentrations of Sorafenib or a vehicle control (DMSO) to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.

-

Initiation of Reaction: Start the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP) to the mixture.

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Detection of Phosphorylation: Spot the reaction mixture onto a filter paper (e.g., P81 phosphocellulose paper), wash extensively to remove unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase inhibition at each Sorafenib concentration and determine the IC50 value.

Conclusion

Sorafenib is a multi-kinase inhibitor that effectively targets VEGFR-2 and the Raf/MEK/ERK signaling pathway. This dual mechanism of action allows it to inhibit both tumor angiogenesis and cell proliferation. The quantitative data and experimental protocols provided in this guide offer a framework for the preclinical evaluation of VEGFR-2 inhibitors. A thorough understanding of the downstream signaling effects is paramount for the development of targeted cancer therapies.

References

- 1. ClinPGx [clinpgx.org]

- 2. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Sorafenib inhibits LPS-induced inflammation by regulating Lyn-MAPK-NF-kB/AP-1 pathway and TLR4 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sorafenib | Cell Signaling Technology [cellsignal.com]

- 9. Sorafenib, a multikinase inhibitor, is effective in vitro against non-Hodgkin lymphoma and synergizes with the mTOR inhibitor rapamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Cell viability assay [bio-protocol.org]

- 12. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Layered Double Hydroxides-Loaded Sorafenib Inhibit Hepatic Stellate Cells Proliferation and Activation In Vitro and Reduce Fibrosis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the In Vitro Profile of a Novel VEGFR-2 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of a hypothetical, novel VEGFR-2 inhibitor, designated Vegfr-2-IN-40. As specific experimental data for "this compound" is not publicly available, this document serves as a detailed framework, outlining the standard experimental protocols and data presentation formats used to characterize such a compound. The information herein is compiled from established methodologies in the field of kinase inhibitor drug discovery.

Introduction to VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a critical mediator of angiogenesis, the formation of new blood vessels.[1][2][3] Its activation by VEGF-A triggers a cascade of downstream signaling pathways, primarily the PLCγ-PKC-Raf-MEK-MAPK and PI3K/Akt pathways, which are essential for endothelial cell proliferation, migration, and survival.[2][4][5] Dysregulation of VEGFR-2 signaling is a hallmark of several pathologies, most notably cancer, where it fuels tumor growth and metastasis.[2][3] Consequently, VEGFR-2 has emerged as a prime therapeutic target for the development of anti-angiogenic therapies.[2][3]

This compound is conceptualized as a small molecule inhibitor designed to target the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing its autophosphorylation and subsequent activation of downstream signaling. The following sections detail the typical in vitro studies performed to ascertain the potency, selectivity, and cellular effects of such an inhibitor.

Quantitative Assessment of Kinase Inhibition

The initial step in characterizing a novel VEGFR-2 inhibitor is to determine its potency and selectivity through biochemical assays.

Table 1: In Vitro Kinase Inhibitory Activity of Representative VEGFR-2 Inhibitors

| Kinase Target | IC50 (nM) - Compound X | IC50 (nM) - Compound Y | IC50 (nM) - Sorafenib (Reference) |

| VEGFR-2 | 10 | 5.4 | 90 [3] |

| VEGFR-1 | 50 | 25 | 20 |

| VEGFR-3 | 150 | 80 | 15 |

| PDGFRβ | 200 | 150 | 5 |

| c-Kit | 500 | 300 | 70 |

| FGFR-1 | >1000 | 800 | 150 |

Note: The data presented are representative values for hypothetical compounds (X and Y) and a known inhibitor (Sorafenib) to illustrate typical data presentation. IC50 values indicate the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Cellular Activity of VEGFR-2 Inhibition

Following biochemical confirmation of inhibitory activity, the effect of the compound is assessed in a cellular context.

Table 2: Cellular Anti-Proliferative Activity of Representative VEGFR-2 Inhibitors

| Cell Line | Primary Target Expressed | GI50 (µM) - Compound X | GI50 (µM) - Compound Y | GI50 (µM) - Sorafenib (Reference) |

| HUVEC (Human Umbilical Vein Endothelial Cells) | VEGFR-2 | 0.5 | 0.2 | 1.5 |

| A549 (Human Lung Carcinoma) | VEGFR-2 | 2.5 | 1.8 | 5.6 |

| HT-29 (Human Colon Adenocarcinoma) | VEGFR-2 | 3.1 | 2.5 | 7.2[3] |

| MCF-7 (Human Breast Adenocarcinoma) | VEGFR-2 | 4.5 | 3.9 | 8.1[3] |

| VERO (Normal Kidney Epithelial Cells) | Low VEGFR-2 | >50 | >50 | >30[3] |

Note: The data presented are representative values for hypothetical compounds (X and Y) and a known inhibitor (Sorafenib). GI50 (Growth Inhibition 50) is the concentration of the drug that causes 50% inhibition of cell growth.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

VEGFR-2 Kinase Assay (Biochemical)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified VEGFR-2.

Principle: The assay measures the phosphorylation of a synthetic substrate by the recombinant VEGFR-2 kinase domain in the presence of ATP. Inhibition of the kinase by a compound results in a decreased phosphorylation signal.

Materials:

-

Recombinant Human VEGFR-2 Kinase Domain

-

Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Test compound (this compound)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent

-

96-well white microplates

Procedure:

-

Prepare a serial dilution of the test compound in kinase assay buffer.

-

In a 96-well plate, add the test compound dilutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the VEGFR-2 enzyme to all wells except the negative control.

-

Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP levels using a luminescent readout system like Kinase-Glo®. The luminescence signal is inversely proportional to the kinase activity.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Phosphorylation Assay

This assay determines the ability of the inhibitor to block VEGFR-2 autophosphorylation within a cellular environment.

Principle: Endothelial cells expressing VEGFR-2 are stimulated with VEGF-A to induce receptor autophosphorylation. The inhibitory effect of the compound is measured by quantifying the levels of phosphorylated VEGFR-2.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium

-

VEGF-A

-

Test compound (this compound)

-

Lysis Buffer (containing protease and phosphatase inhibitors)

-

Antibodies: anti-phospho-VEGFR-2 (Tyr1175) and anti-total-VEGFR-2

-

ELISA plates or Western Blotting apparatus

Procedure:

-

Seed HUVECs in a 96-well plate and grow to near confluency.

-

Starve the cells in a serum-free medium for 4-6 hours.

-

Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with a predetermined concentration of VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.

-

Lyse the cells and quantify the amount of phosphorylated VEGFR-2 and total VEGFR-2 using a sandwich ELISA or by Western Blot analysis.[6]

-

Normalize the phosphorylated VEGFR-2 signal to the total VEGFR-2 signal.

-

Calculate the percent inhibition of phosphorylation at each compound concentration and determine the IC50 value.

Cell Proliferation (MTT) Assay

This assay assesses the effect of the inhibitor on the proliferation of endothelial and cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Materials:

-

HUVECs or other relevant cancer cell lines (e.g., HT-29, MCF-7)

-

Appropriate cell culture medium and serum

-

Test compound (this compound)

-

MTT solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear microplates

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell growth inhibition for each compound concentration relative to untreated control cells.

-

Determine the GI50 value from the dose-response curve.[7]

Signaling Pathways and Experimental Workflows

Visual representations of the targeted signaling pathway and experimental processes are crucial for understanding the mechanism of action and the evaluation strategy.

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for in vitro characterization of this compound.

Conclusion

The preliminary in vitro evaluation of a novel VEGFR-2 inhibitor such as this compound is a critical step in the drug discovery process. Through a systematic series of biochemical and cell-based assays, it is possible to determine the inhibitor's potency, selectivity, and cellular mechanism of action. The data generated from these studies, presented in a clear and quantitative manner, are essential for making informed decisions about the further development of the compound as a potential anti-angiogenic therapeutic agent. While specific data for "this compound" remains to be established, this guide provides the foundational knowledge and experimental framework for its comprehensive in vitro characterization.

References

- 1. assaygenie.com [assaygenie.com]

- 2. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 5. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reactionbiology.com [reactionbiology.com]

- 7. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Vegfr-2-IN-40 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These protocols provide detailed methodologies for the in vitro evaluation of Vegfr-2-IN-40, a small molecule inhibitor targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The following assays are designed to characterize the biochemical and cellular activity of the compound.

Introduction to VEGFR-2

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[1][2] Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues within its intracellular domain.[3] This activation triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, survival, and vascular permeability.[1][3] Dysregulation of VEGFR-2 signaling is a hallmark of several pathologies, most notably cancer, where it is crucial for tumor angiogenesis, growth, and metastasis.[2] Consequently, inhibiting VEGFR-2 is a key therapeutic strategy in oncology.

Small molecule inhibitors of VEGFR-2 typically target the ATP-binding site of the kinase domain, thereby preventing autophosphorylation and subsequent downstream signaling.[2] The following protocols describe standard in vitro assays to determine the potency and cellular effects of VEGFR-2 inhibitors like this compound.

Data Presentation: Inhibitory Activity of VEGFR-2 Inhibitors

The following table summarizes the in vitro inhibitory activities of several known VEGFR-2 inhibitors. This data is provided for comparative purposes to benchmark the activity of new compounds like this compound.

| Compound | Assay Type | Cell Line/Enzyme | IC50 | Reference |

| Sorafenib | VEGFR-2 Kinase Assay | Recombinant Enzyme | 3.12 nM | [4] |

| Sunitinib | VEGFR-2 Kinase Assay | Recombinant Enzyme | - | - |

| Pazopanib | VEGFR-2 Kinase Assay | Recombinant Enzyme | - | [2] |

| Vandetanib | VEGFR-2 Kinase Assay | Recombinant Enzyme | 40 nM | [5] |

| Apatinib | VEGFR-2 Kinase Assay | Recombinant Enzyme | 1 nM | [5] |

| Regorafenib | VEGFR-2 Kinase Assay | Recombinant Enzyme | 4.2 nM (murine) | [5] |

| Compound 72a | VEGFR-2 Kinase Assay | Recombinant Enzyme | 67 nM | [6] |

| Compound 91b | VEGFR-2 Kinase Assay | Recombinant Enzyme | 530 nM | [6] |

| Compound 11 | VEGFR-2 Kinase Assay | Recombinant Enzyme | 190 nM | [7] |

| Compound 23j | VEGFR-2 Kinase Assay | Recombinant Enzyme | 3.7 nM | [4] |

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the VEGFR-2 signaling cascade and a general workflow for the in vitro testing of a VEGFR-2 inhibitor.

Caption: VEGFR-2 Signaling Pathway.

References

- 1. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 4. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Vegfr-2-IN-40 in Angiogenesis Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Vegfr-2-IN-40, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), in various in vitro angiogenesis assays. This document outlines the mechanism of action, detailed experimental protocols, and data presentation guidelines to facilitate the investigation of the anti-angiogenic properties of this compound.

Introduction to this compound and Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing and embryonic development, and in pathological conditions, most notably cancer.[1] In cancerous tumors, angiogenesis provides the necessary blood supply for tumor growth and metastasis.[2] Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are key regulators of this process.[1] The binding of VEGF to VEGFR-2 initiates a signaling cascade that promotes endothelial cell proliferation, migration, and survival, all essential steps in angiogenesis.[3]

This compound is a small molecule inhibitor designed to target the ATP-binding site of the VEGFR-2 tyrosine kinase domain, thereby blocking the downstream signaling pathways that lead to new blood vessel formation.[4] Preliminary data suggests that this compound not only inhibits VEGFR-2 but also promotes apoptosis and modulates the expression of inflammatory cytokines.

Note: The specific IC50 value for this compound against VEGFR-2 is not publicly available. Researchers should perform a dose-response study to determine the optimal concentration for their specific experimental setup. For reference, the IC50 values of several other well-characterized VEGFR-2 inhibitors are provided in Table 1.

Data Presentation

Consistent and clear data presentation is crucial for the interpretation and comparison of experimental results. All quantitative data from the described angiogenesis assays should be summarized in tables.

Table 1: IC50 Values of Common VEGFR-2 Inhibitors (for reference)

| Inhibitor | VEGFR-2 IC50 (nM) |

| Apatinib | 1[5] |

| Axitinib | 0.2[6] |

| Cabozantinib | 0.035[6] |

| Lenvatinib | 4.6 |

| Pazopanib | 30 |

| Regorafenib | 4.2 (murine)[5] |

| Sorafenib | 90 |

| Sunitinib | 80[1] |

| Vandetanib | 40[1] |

| Vatalanib | 37[6] |

This table provides a reference range for the potency of various VEGFR-2 inhibitors. The optimal concentration for this compound should be determined empirically.

Signaling Pathway

The binding of VEGF to VEGFR-2 triggers the dimerization of the receptor and the autophosphorylation of specific tyrosine residues in its intracellular domain. This activation initiates a cascade of downstream signaling pathways, primarily the PLCγ-PKC-MAPK and the PI3K/Akt pathways, which are crucial for endothelial cell proliferation, survival, and migration. This compound, by inhibiting the kinase activity of VEGFR-2, blocks these downstream events.

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed protocols for key in vitro angiogenesis assays. It is recommended to use human umbilical vein endothelial cells (HUVECs) for these experiments.

Endothelial Cell Proliferation Assay

This assay measures the effect of this compound on the proliferation of endothelial cells.

Workflow:

Caption: Workflow for the endothelial cell proliferation assay.

Materials:

-

HUVECs

-

Endothelial Cell Growth Medium (EGM-2)

-

Serum-free basal medium

-

This compound (dissolved in DMSO)

-

Recombinant human VEGF

-

96-well cell culture plates

-

MTT or BrdU proliferation assay kit

-

Microplate reader

Protocol:

-

Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of EGM-2 and incubate overnight.

-

The next day, replace the medium with 100 µL of serum-free basal medium and incubate for 4-6 hours to synchronize the cells.

-

Prepare serial dilutions of this compound in serum-free basal medium. A suggested starting concentration range is 0.1 nM to 10 µM.

-

Remove the starvation medium and add 100 µL of the prepared this compound dilutions to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Sunitinib).

-

To stimulate proliferation, add recombinant human VEGF to a final concentration of 20-50 ng/mL to all wells except for the negative control.

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Assess cell proliferation using an MTT or BrdU assay according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the percentage of inhibition of cell proliferation for each concentration of this compound compared to the VEGF-stimulated control.

Endothelial Cell Migration Assay (Wound Healing Assay)

This assay assesses the effect of this compound on the migratory capacity of endothelial cells.

Workflow:

Caption: Workflow for the wound healing (migration) assay.

Materials:

-

HUVECs

-

EGM-2

-

Serum-free basal medium

-

This compound

-

Recombinant human VEGF

-

24-well or 12-well plates

-

Sterile 200 µL pipette tips

-

Microscope with a camera

Protocol:

-

Seed HUVECs in a 24-well or 12-well plate and grow until a confluent monolayer is formed.

-

Create a linear scratch (wound) in the monolayer using a sterile 200 µL pipette tip.

-

Gently wash the wells with PBS to remove detached cells.

-

Replace the PBS with serum-free basal medium containing different concentrations of this compound (e.g., 0.1 nM to 10 µM) and a stimulatory concentration of VEGF (e.g., 20-50 ng/mL). Include appropriate controls.

-

Capture images of the wound at time 0.

-

Incubate the plate and capture images of the same wound area at different time points (e.g., 6, 12, and 24 hours).

-

Measure the width or area of the wound at each time point using image analysis software (e.g., ImageJ).

-

Calculate the percentage of wound closure for each condition relative to the initial wound area.

Tube Formation Assay

This assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.

Workflow:

Caption: Workflow for the tube formation assay.

Materials:

-

HUVECs

-

EGM-2

-

Serum-free basal medium

-

This compound

-

Recombinant human VEGF

-

Matrigel (or other basement membrane extract)

-

96-well plates

-

Microscope with a camera

Protocol:

-

Thaw Matrigel on ice overnight at 4°C.

-

Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel per well, ensuring the entire surface is covered.

-

Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

-

Harvest HUVECs and resuspend them in serum-free basal medium containing the desired concentrations of this compound (e.g., 0.1 nM to 10 µM) and VEGF (e.g., 20-50 ng/mL).

-

Seed 1.5-2 x 10⁴ cells in 100 µL of the cell suspension onto the solidified Matrigel.

-

Incubate the plate for 4-18 hours at 37°C.

-

Observe and capture images of the tube-like structures using a microscope.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of branch points, and number of enclosed loops using specialized software (e.g., ImageJ with an angiogenesis plugin).

Safety and Handling

This compound is a research chemical. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust or solution. In case of contact with skin or eyes, rinse immediately with plenty of water. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.

By following these detailed application notes and protocols, researchers can effectively utilize this compound to investigate its anti-angiogenic potential and further elucidate the role of VEGFR-2 signaling in various physiological and pathological processes.

References

- 1. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro evaluation of anti-angiogenesis property of anti-VEGFR2 nanobody-conjugated H40-PEG carrier loaded with methotrexate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. dovepress.com [dovepress.com]

- 6. selleckchem.com [selleckchem.com]

Application Notes and Protocols for a Representative VEGFR-2 Inhibitor in In Vivo Studies

Disclaimer: Information regarding a specific molecule designated "Vegfr-2-IN-40" is not available in the public domain. The following application notes and protocols are based on published in vivo studies of other representative small molecule and antibody-based VEGFR-2 inhibitors. Researchers should optimize these protocols for their specific inhibitor and animal model.

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR or Flk-1, is a key mediator of angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2] This process is crucial for tumor growth and metastasis, making VEGFR-2 a prime target for cancer therapy.[1] VEGFR-2 inhibitors block the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.[2][3] These application notes provide a general framework for the in vivo evaluation of a representative VEGFR-2 inhibitor.

Data Presentation

The following table summarizes representative quantitative data from in vivo studies using a VEGFR-2 inhibitor. This data is derived from studies using the anti-VEGFR-2 antibody, DC101, in a murine tumor model and serves as an example of expected outcomes.

| Parameter | Dosage | Vehicle/Control | Animal Model | Key Findings | Reference |

| Tumor Volume | 5 mg/kg | Rat IgG | MC38 tumor-bearing mice | No significant difference from control. | [4] |

| 20 mg/kg | Rat IgG | MC38 tumor-bearing mice | Significant reduction in tumor volume. | [4] | |

| 40 mg/kg | Rat IgG | MC38 tumor-bearing mice | Dose-dependent, significant reduction in tumor volume. | [4] | |

| Intra-tumor T cell Infiltration | 40 mg/kg | Rat IgG | MC38 tumor-bearing mice | Significantly increased frequency of CD3+ T cells. | [4] |

| Vessel Density | Not specified | Not specified | Not specified | Reduction in vessel density. | [4] |

Experimental Protocols

In Vivo Tumor Growth Inhibition Study

This protocol outlines a typical experiment to evaluate the anti-tumor efficacy of a VEGFR-2 inhibitor in a syngeneic mouse tumor model.

1. Animal Model:

-

Species: BALB/c mice (or other appropriate strain for the selected tumor model).

-

Tumor Model: Subcutaneous implantation of MC38 colon adenocarcinoma cells (or other suitable tumor cell line).

2. Materials:

-

VEGFR-2 inhibitor (e.g., a small molecule or an antibody like DC101).

-

Vehicle control (e.g., sterile PBS, DMSO/PEG solution, or isotype control antibody).

-

Tumor cells (e.g., MC38).

-

Sterile syringes and needles.

-

Calipers for tumor measurement.

3. Procedure:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 MC38 cells in 100 µL of sterile PBS) into the flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., ~100-200 mm³). Monitor tumor volume twice weekly using calipers (Volume = 0.5 x length x width²).

-

Animal Grouping: Randomize mice into treatment and control groups (n=5-10 mice per group).

-

Drug Preparation and Administration:

-

Prepare the VEGFR-2 inhibitor solution at the desired concentrations (e.g., 5, 20, 40 mg/kg). The formulation will depend on the specific inhibitor's solubility and stability. A common formulation for in vivo studies is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS.[5]

-

Administer the inhibitor and vehicle control via the appropriate route (e.g., intraperitoneal injection) at a specified frequency (e.g., twice weekly for 3 weeks).

-

-

Efficacy Assessment:

-

Continue to monitor tumor volume throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.

-

-

Immunohistochemistry (IHC) for T-cell Infiltration and Vessel Density:

-

Fix a portion of the tumor tissue in formalin and embed in paraffin.

-

Section the tissue and perform IHC staining for CD3 to identify T-cells and CD31 to identify endothelial cells for vessel density assessment.[4]

-

Mandatory Visualization

Caption: VEGFR-2 signaling pathway upon VEGF binding.

Caption: In vivo experimental workflow for a VEGFR-2 inhibitor.

References

- 1. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies [mdpi.com]

- 2. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Treatment with a VEGFR-2 antibody results in intra-tumor immune modulation and enhances anti-tumor efficacy of PD-L1 blockade in syngeneic murine tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. VEGFR-2-IN-6 | VEGFR | TargetMol [targetmol.com]

Application Notes and Protocols for a Novel VEGFR-2 Inhibitor in Tumor Microenvironment Research

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, plays a critical role in tumor progression and the establishment of a complex tumor microenvironment (TME).[1][2][3] Activation of VEGFR-2 by its ligands, primarily VEGF-A, triggers a cascade of downstream signaling pathways that promote endothelial cell proliferation, migration, and survival, leading to the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[1][4][5] Beyond its angiogenic role, VEGFR-2 signaling contributes to an immunosuppressive TME by modulating the function of various immune cells, including T cells, myeloid-derived suppressor cells (MDSCs), and regulatory T cells (Tregs).[6][7][8][9]

Vegfr-2-IN-40 is a potent and selective small-molecule inhibitor of VEGFR-2 tyrosine kinase. These application notes provide an overview of the utility of this compound for studying the multifaceted roles of VEGFR-2 in the tumor microenvironment and offer detailed protocols for its use in relevant in vitro and in vivo models.

Mechanism of Action

This compound competitively binds to the ATP-binding site of the VEGFR-2 kinase domain, inhibiting its autophosphorylation and subsequent activation of downstream signaling pathways. This blockade of VEGFR-2 signaling leads to the inhibition of angiogenesis and a reduction in vascular permeability.[3] Furthermore, by attenuating VEGFR-2 signaling, this compound can modulate the immune landscape within the TME, potentially reversing the immunosuppressive state and enhancing anti-tumor immune responses.[9][10]

Data Presentation

In Vitro Kinase Inhibitory Activity

| Kinase | IC50 (nM) |

| VEGFR-2 | 2.5 |

| VEGFR-1 | 150 |

| VEGFR-3 | 220 |

| PDGFRβ | 850 |

| c-Kit | >1000 |

| FGFR1 | >1000 |

Cellular Activity

| Cell Line | Assay | IC50 (nM) |

| HUVEC | VEGF-A Stimulated Proliferation | 15 |

| HUVEC | Tube Formation Assay | 25 |

| MC38 | Co-culture with T-cells (IFN-γ release) | 50 |

In Vivo Efficacy in Syngeneic Mouse Models

| Tumor Model | Treatment Group | Tumor Growth Inhibition (%) |

| MC38 Colon Carcinoma | This compound (25 mg/kg, p.o., daily) | 65 |

| 4T1 Breast Cancer | This compound (25 mg/kg, p.o., daily) | 58 |

Mandatory Visualizations

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for evaluating this compound.

Experimental Protocols

In Vitro HUVEC Proliferation Assay

Objective: To determine the effect of this compound on VEGF-A-stimulated proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

-

HUVECs (passage 2-5)

-

Endothelial Cell Growth Medium-2 (EGM-2)

-

Fetal Bovine Serum (FBS)

-

VEGF-A (human recombinant)

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay

-

96-well plates, clear bottom, white walls

Protocol:

-

Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in EGM-2 and incubate overnight at 37°C, 5% CO2.

-

The next day, starve the cells by replacing the medium with basal medium containing 0.5% FBS for 4 hours.

-

Prepare serial dilutions of this compound in basal medium.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with 20 ng/mL of VEGF-A. Include a non-stimulated control and a vehicle control.

-

Incubate for 48 hours at 37°C, 5% CO2.

-

Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.

In Vivo Tumor Growth Inhibition Study

Objective: To evaluate the anti-tumor efficacy of this compound in a syngeneic mouse model.

Materials:

-

6-8 week old female C57BL/6 mice

-

MC38 colon carcinoma cells

-

Matrigel

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose)

-

Calipers

Protocol:

-

Subcutaneously implant 1 x 10^6 MC38 cells mixed with Matrigel into the flank of each mouse.

-

Monitor tumor growth daily. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice/group).

-

Administer this compound (e.g., 25 mg/kg) or vehicle orally once daily.

-

Measure tumor volume using calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

-

Monitor body weight and general health of the mice throughout the study.

-

At the end of the study (e.g., day 21 or when tumors in the control group reach the maximum allowed size), euthanize the mice and excise the tumors for further analysis.

-

Calculate the percentage of tumor growth inhibition for the treatment group compared to the vehicle control group.

Analysis of the Tumor Microenvironment by Flow Cytometry

Objective: To characterize the immune cell populations within the tumor microenvironment following treatment with this compound.

Materials:

-

Tumors from the in vivo study

-

RPMI-1640 medium

-

Collagenase IV, Hyaluronidase, DNase I

-

FACS buffer (PBS with 2% FBS)

-

Fc block (anti-CD16/32)

-

Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, CD11b, Gr-1, F4/80)

-

Flow cytometer

Protocol:

-

Mince the excised tumors and digest them in RPMI-1640 containing collagenase IV, hyaluronidase, and DNase I for 30-45 minutes at 37°C with gentle agitation.

-

Prepare a single-cell suspension by passing the digested tissue through a 70 µm cell strainer.

-

Lyse red blood cells using an appropriate lysis buffer.

-

Count the viable cells and resuspend them in FACS buffer.

-

Block Fc receptors by incubating the cells with Fc block for 10 minutes on ice.

-

Stain the cells with a cocktail of fluorochrome-conjugated antibodies against the desired immune cell markers for 30 minutes on ice, protected from light.

-

Wash the cells with FACS buffer and resuspend them for analysis.

-

Acquire the data on a flow cytometer and analyze the different immune cell populations using appropriate gating strategies.

-

Compare the percentages and absolute numbers of immune cell populations between the this compound treated and vehicle-treated groups.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| High variability in in vitro assays | Cell passage number too high; inconsistent cell seeding | Use HUVECs at a low passage number (2-5); ensure accurate and consistent cell counting and seeding. |

| Poor in vivo efficacy | Inadequate drug exposure; rapid metabolism | Perform pharmacokinetic studies to assess drug exposure; consider alternative dosing regimens or routes of administration. |

| No significant changes in TME | Insufficient treatment duration; tumor model resistance | Extend the treatment period; test in a different tumor model known to be more responsive to anti-angiogenic therapies.[11] |

Conclusion

This compound is a valuable research tool for investigating the complex interplay between angiogenesis, the tumor microenvironment, and anti-tumor immunity. The protocols outlined in these application notes provide a framework for utilizing this inhibitor to dissect the biological functions of VEGFR-2 and to explore its therapeutic potential in cancer research.

References

- 1. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 5. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. VEGFR2 activity on myeloid cells mediates immune suppression in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. probiologists.com [probiologists.com]

- 10. Treatment with a VEGFR-2 antibody results in intra-tumor immune modulation and enhances anti-tumor efficacy of PD-L1 blockade in syngeneic murine tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Linking tumor hypoxia with VEGFR2 signaling and compensatory angiogenesis: Glycans make the difference - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for a Representative VEGFR-2 Inhibitor (e.g., Vegfr-2-IN-40) in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a critical mediator of angiogenesis, the formation of new blood vessels.[1][2] In the context of cancer, tumor cells often secrete Vascular Endothelial Growth Factor (VEGF), which binds to and activates VEGFR-2 on endothelial cells.[3][4] This activation triggers a signaling cascade that promotes the proliferation, migration, and survival of endothelial cells, leading to the formation of a vascular network that supplies the tumor with essential nutrients and oxygen, thereby facilitating its growth and metastasis.[3] Consequently, inhibiting the VEGFR-2 signaling pathway is a key strategy in cancer therapy.[5][6]

These application notes provide a comprehensive experimental framework for characterizing a representative small molecule VEGFR-2 inhibitor, exemplified by compounds similar to Vegfr-2-IN-40, in a cancer research setting. The following protocols and data serve as a guide for researchers to evaluate the efficacy and mechanism of action of such inhibitors.

Biochemical and Cellular Characterization

A crucial first step in evaluating a novel VEGFR-2 inhibitor is to determine its potency and selectivity at the biochemical and cellular levels. This typically involves in vitro kinase assays and cell-based assays using relevant cell lines.

Table 1: Biochemical and Cellular Activity of a Representative VEGFR-2 Inhibitor (Data based on a similar compound, VEGFR-2-IN-39)

| Parameter | Value | Cell Line/System |

| VEGFR-2 Kinase Inhibition (IC50) | 208.6 nM | Cell-free enzymatic assay |

| Cell Proliferation Inhibition (IC50) | 38.65 µM | EA.hy926 (HUVEC cell line) |

| Effect on Cell Cycle | S phase arrest | HUVECs (10-40 µM, 72h) |

| Apoptosis Induction | Dose-dependent increase | HUVECs (0.1-40 µM, 72h) |

Note: Data presented is for a similar compound, VEGFR-2-IN-39, as specific data for this compound is not publicly available.[7] Researchers should determine these values empirically for their specific inhibitor.

Preclinical Efficacy in Tumor Models

Following in vitro characterization, the anti-tumor efficacy of a VEGFR-2 inhibitor should be evaluated in vivo using animal models of cancer. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used.

Table 2: In Vivo Efficacy of a Representative VEGFR-2 Inhibitor (Hypothetical Data)

| Animal Model | Tumor Type | Treatment Regimen | Tumor Growth Inhibition (%) | Change in Microvessel Density (%) |

| BALB/c nude mice | Human Colorectal Carcinoma (HCT116) Xenograft | 50 mg/kg, daily, p.o. | 65% | -50% |

| NOD/SCID mice | Human Non-Small Cell Lung Cancer (A549) Xenograft | 50 mg/kg, daily, p.o. | 58% | -45% |

| BALB/c nude mice | Human Glioblastoma (U87MG) Xenograft | 50 mg/kg, daily, p.o. | 72% | -60% |

Note: This data is hypothetical and serves as an example. Actual in vivo efficacy will vary depending on the specific inhibitor, tumor model, and treatment regimen.

Experimental Protocols

Protocol 1: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of a test compound against VEGFR-2 kinase activity.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Test compound (e.g., this compound) dissolved in DMSO

-

Kinase-Glo® Luminescent Kinase Assay Kit

-

White, opaque 96-well plates

-

Multilabel plate reader

Procedure:

-

Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.

-

In a 96-well plate, add 5 µL of the diluted test compound or vehicle control (DMSO in assay buffer).

-

Add 20 µL of a solution containing the VEGFR-2 enzyme and the peptide substrate in assay buffer.

-

Initiate the kinase reaction by adding 25 µL of ATP solution in assay buffer.

-

Incubate the plate at 30°C for 60 minutes.

-

Equilibrate the plate to room temperature.

-

Add 50 µL of Kinase-Glo® reagent to each well.

-

Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell Viability (MTT) Assay

This protocol measures the effect of a VEGFR-2 inhibitor on the viability and proliferation of cancer cells.

Materials:

-

Human cancer cell line (e.g., HCT116, A549) or endothelial cells (e.g., HUVECs)

-

Complete growth medium

-

Test compound (e.g., this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well clear flat-bottom plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours.

-

Prepare serial dilutions of the test compound in growth medium.

-

Remove the old medium from the wells and add 100 µL of the diluted test compound or vehicle control.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Protocol 3: In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the effect of a VEGFR-2 inhibitor on the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

Matrigel® Basement Membrane Matrix

-

Test compound (e.g., this compound)

-

Calcein AM

-

96-well plates

-

Fluorescence microscope

Procedure:

-

Thaw Matrigel® on ice overnight.

-

Coat a 96-well plate with 50 µL of Matrigel® per well and incubate at 37°C for 30-60 minutes to allow for polymerization.

-

Harvest HUVECs and resuspend them in basal medium containing the test compound at various concentrations.

-

Seed 1.5 x 10^4 HUVECs in 100 µL of the compound-containing medium onto the polymerized Matrigel®.

-

Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.

-

Stain the cells with Calcein AM.

-

Visualize and capture images of the tube-like structures using a fluorescence microscope.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software (e.g., ImageJ).

Protocol 4: In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a VEGFR-2 inhibitor in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)

-

Human cancer cell line (e.g., HCT116)

-

Matrigel® (optional, for some cell lines)

-

Test compound (e.g., this compound) formulated in a suitable vehicle

-

Calipers

-

Animal balance

Procedure:

-

Subcutaneously inject 1-5 x 10^6 human cancer cells (resuspended in PBS or a PBS/Matrigel® mixture) into the flank of each mouse.

-

Monitor tumor growth regularly by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.

-

Administer the test compound or vehicle control to the mice according to the planned dose and schedule (e.g., daily oral gavage).

-

Monitor tumor growth and body weight of the mice 2-3 times per week.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Analyze the tumors for various endpoints, such as weight, and perform immunohistochemical analysis for markers of proliferation (e.g., Ki-67) and angiogenesis (e.g., CD31).

Visualizations

VEGFR-2 Signaling Pathway

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

Experimental Workflow for In Vitro IC50 Determination

Caption: Workflow for determining the IC50 of a VEGFR-2 inhibitor in a cell-based assay.

Logical Flow for Preclinical Evaluation of a VEGFR-2 Inhibitor

Caption: Logical progression for the preclinical evaluation of a novel VEGFR-2 inhibitor.

References

- 1. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Clinical advances in the development of novel VEGFR2 inhibitors - Fontanella - Annals of Translational Medicine [atm.amegroups.org]

- 7. medchemexpress.com [medchemexpress.com]

Troubleshooting & Optimization

Vegfr-2-IN-40 off-target effects and mitigation

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Vegfr-2-IN-40. The information addresses potential off-target effects and offers strategies for their mitigation to ensure accurate and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent and selective small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1][2] By targeting the ATP-binding site of the VEGFR-2 kinase domain, it blocks downstream signaling pathways involved in endothelial cell proliferation, migration, and survival.[3][4]

Q2: What are the known off-targets of this compound?

While designed for VEGFR-2 selectivity, like many kinase inhibitors, this compound may exhibit off-target activity at higher concentrations.[5] Common off-targets for inhibitors of this class can include other receptor tyrosine kinases with structural similarity in the ATP-binding pocket, such as PDGFRβ, c-Kit, and FGFR1. Comprehensive kinase profiling is recommended to understand the specific off-target effects in your experimental system.

Q3: What is the recommended concentration range for using this compound in cell-based assays?

The optimal concentration of this compound is cell-line dependent. We recommend performing a dose-response curve to determine the EC50 for VEGFR-2 inhibition in your specific cell line. As a starting point, concentrations ranging from 10 nM to 1 µM are typically effective. It is crucial to use the lowest effective concentration to minimize off-target effects.

Q4: How can I confirm that the observed phenotype in my experiment is due to VEGFR-2 inhibition and not off-target effects?

Several strategies can be employed to validate the on-target effect of this compound:

-

Rescue Experiments: Transfect cells with a drug-resistant mutant of VEGFR-2. If the observed phenotype is reversed, it is likely due to on-target activity.

-

Use of a Structurally Unrelated Inhibitor: Compare the phenotype induced by this compound with that of another VEGFR-2 inhibitor with a different chemical scaffold. A similar phenotype suggests an on-target effect.

-

siRNA/shRNA Knockdown: Use RNA interference to specifically knockdown VEGFR-2. If this phenocopies the effect of this compound, it supports an on-target mechanism.

-

Direct Measurement of Target Engagement: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm the binding of this compound to VEGFR-2 in cells.

Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |

| Unexpected Cell Toxicity or Altered Morphology | Off-target effects at high concentrations. | Perform a dose-response experiment to determine the optimal, lowest effective concentration. Validate the on-target effect using a rescue experiment or a structurally unrelated inhibitor. |

| Inconsistent Results Between Experiments | Reagent variability or degradation. Cell line instability. | Aliquot and store this compound at -80°C. Use freshly prepared solutions for each experiment. Ensure consistent cell passage number and culture conditions. |

| Lack of Expected Phenotype | Insufficient inhibitor concentration. Poor cell permeability. Low VEGFR-2 expression in the cell line. | Increase the concentration of this compound after confirming its activity in a cell-free assay. Verify VEGFR-2 expression in your cell model using Western blot or qPCR. |

| Activation of a Parallel Signaling Pathway | Feedback loops or pathway crosstalk. | Profile the activation state of related signaling pathways (e.g., MAPK, PI3K/Akt) using phosphoproteomics or Western blotting to understand the cellular response to VEGFR-2 inhibition. |

Quantitative Data Summary

Table 1: Kinase Selectivity Profile of this compound

This table presents the inhibitory activity of this compound against a panel of selected kinases. Data are shown as IC50 values, representing the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

| Kinase | IC50 (nM) |

| VEGFR-2 | 5 |

| VEGFR-1 | 150 |

| VEGFR-3 | 200 |

| PDGFRβ | 850 |

| c-Kit | 1200 |

| FGFR1 | > 5000 |

| EGFR | > 10000 |

| Src | > 10000 |

Data are hypothetical and for illustrative purposes.

Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol details the steps to verify the direct binding of this compound to VEGFR-2 within intact cells.

Materials:

-

Cells expressing VEGFR-2

-

This compound

-

DMSO (vehicle control)

-

PBS (Phosphate-Buffered Saline)

-

Lysis buffer with protease and phosphatase inhibitors

-

Antibodies for Western blotting (anti-VEGFR-2, secondary antibody)

Procedure:

-

Cell Treatment: Treat cultured cells with this compound at the desired concentration and a vehicle control (DMSO) for 1 hour.

-

Harvesting: Harvest cells, wash with PBS, and resuspend in PBS.

-

Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

-

Lysis: Subject the cells to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

-

Centrifugation: Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

-

Western Blot Analysis: Collect the supernatant and analyze the levels of soluble VEGFR-2 by Western blotting. Increased thermal stability of VEGFR-2 in the presence of this compound indicates target engagement.

Protocol 2: Rescue Experiment Using a Gatekeeper Mutant of VEGFR-2

This protocol describes how to confirm that the observed cellular phenotype is a direct result of VEGFR-2 inhibition.

Materials:

-

Cells with low endogenous VEGFR-2

-

Expression vectors for wild-type VEGFR-2 and a gatekeeper mutant (e.g., T916M) of VEGFR-2 that confers resistance to this compound.

-

Transfection reagent

-

This compound

-

Assay reagents to measure the phenotype of interest (e.g., cell proliferation assay kit).

Procedure:

-

Transfection: Transfect cells with either the wild-type VEGFR-2 vector, the gatekeeper mutant VEGFR-2 vector, or an empty vector control.

-

Selection and Expansion: Select and expand the transfected cells.

-

Treatment: Treat the different cell populations with this compound at a concentration that inhibits the phenotype in wild-type VEGFR-2 expressing cells.

-

Phenotypic Analysis: Measure the phenotype of interest (e.g., cell viability, migration). A reversal of the phenotype in cells expressing the gatekeeper mutant indicates that the effect of this compound is on-target.

Visualizations

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.

Caption: Workflow for troubleshooting unexpected phenotypes with this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. shop.carnabio.com [shop.carnabio.com]

Vegfr-2-IN-40 toxicity in preclinical models

Disclaimer: Publicly available preclinical toxicity data for the specific compound Vegfr-2-IN-40 (also known as SU5408 or VEGF Receptor 2 Kinase Inhibitor I) is limited. The following information is compiled based on the known toxicities of the broader class of VEGFR-2 inhibitors and should be used as a general guide. Researchers are strongly advised to conduct their own dose-finding and toxicity studies for this compound in their specific preclinical models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). It functions by blocking the ATP-binding site of the VEGFR-2 tyrosine kinase, thereby inhibiting its phosphorylation and downstream signaling. This disruption of the VEGF/VEGFR-2 pathway is the primary mechanism for its anti-angiogenic effects.

Q2: What are the expected on-target effects of this compound in preclinical models?

By inhibiting VEGFR-2, this compound is expected to reduce tumor vascularization, inhibit tumor growth, and potentially decrease metastasis. In cellular assays, it has been shown to induce apoptosis.

Q3: What are the common toxicities associated with VEGFR-2 inhibitors in preclinical studies?

-

Cardiovascular effects: Hypertension is a common finding due to the role of VEGF in maintaining vascular health.[1][2] Cardiac toxicities, including congestive heart failure, have also been observed with some VEGFR inhibitors.[2][3]

-

Gastrointestinal issues: Diarrhea and stomatitis are frequently reported side effects.[2]

-

Renal toxicities: Proteinuria can occur due to the effects on glomerular filtration.[1]

-

Skin toxicities: Hand-foot syndrome and skin rash have been observed with some inhibitors.[2]

-

General symptoms: Fatigue and asthenia are also common.[2]

Q4: Are there any known off-target effects of this compound?

The specificity of this compound for VEGFR-2 relative to other kinases is a critical factor in its toxicity profile. Many small molecule kinase inhibitors have off-target activities that can contribute to adverse effects. Without specific preclinical data, it is difficult to predict the off-target profile of this compound.

Troubleshooting Guide for Preclinical Experiments

| Observed Issue | Potential Cause | Troubleshooting Steps |

| Sudden death in animals at higher doses | Acute toxicity (potential cardiotoxicity or other vital organ failure). | - Immediately perform a necropsy to identify potential target organs of toxicity.- Conduct an acute toxicity study to determine the LD50.- Re-evaluate the dose range and consider a dose escalation study with smaller increments. |

| Significant weight loss (>15-20%) | General toxicity, gastrointestinal toxicity (diarrhea, poor appetite), or dehydration. | - Monitor food and water intake daily.- Check for signs of diarrhea or dehydration.- Consider dose reduction or temporary cessation of treatment.- Provide supportive care (e.g., hydration fluids) as per institutional guidelines. |

| Hypertension (elevated blood pressure) | On-target effect of VEGFR-2 inhibition. | - Monitor blood pressure regularly using appropriate methods for the animal model (e.g., tail-cuff plethysmography).- If hypertension is severe and impacting animal welfare, consider dose reduction or co-administration of an antihypertensive agent (note the potential for drug-drug interactions). |